Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-
Description
The compound Acetic acid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- is a purine derivative characterized by:
Properties
CAS No. |
91647-49-3 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2-[2-amino-9-(2-methylbutyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H17N5O2S/c1-3-7(2)4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16) |
InChI Key |
YBYHUQLRHZLSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the 2-methylbutyl group and the amino group. The final step involves the attachment of the acetic acid moiety through a thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
The phenoxyethyl group in introduces aromaticity, which may improve binding to hydrophobic kinase pockets.
Thio Linkage Position :
- The target compound’s thio group at position 6 contrasts with analogs at position 8 (e.g., ), altering electronic distribution and interaction sites.
Biological Activity :
- Compounds like demonstrate antiproliferative activity via multikinase inhibition and apoptosis induction, suggesting similar pathways for the target compound .
- The nucleoside analog highlights the role of purine derivatives in antiviral therapies, though the target compound’s lack of a sugar moiety may shift its application.
Biological Activity
Acetic acid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- (CAS Number: 91647-49-3) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17N5O2S
- Molar Mass : 295.36 g/mol
- Structure : The compound features a purine derivative with a thioether linkage and an acetic acid functional group.
Antiviral Properties
Research indicates that compounds similar to acetic acid derivatives exhibit antiviral activity. For instance, certain purine analogs have shown effectiveness against viral infections by inhibiting viral replication through interference with nucleic acid synthesis. A study highlighted the role of purine derivatives in targeting viral enzymes, suggesting that acetic acid derivatives may share similar mechanisms of action .
Antimicrobial Activity
The antimicrobial potential of purine derivatives has been documented, with specific analogs demonstrating inhibitory effects against various bacterial strains. A study conducted on 6-thio and 6-oxo purine analogs found moderate to significant activity against Mycobacterium tuberculosis, indicating that acetic acid derivatives could possess similar antimicrobial properties .
Cytotoxic Effects
Cytotoxicity assays have been performed to evaluate the safety profile of acetic acid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-. Preliminary findings suggest that while some concentrations may induce cell death in cancer cell lines, further research is needed to establish a therapeutic window and understand the underlying mechanisms .
Study on Antiviral Efficacy
In a laboratory setting, researchers tested the antiviral efficacy of various purine derivatives against influenza viruses. Acetic acid derivatives were included in the screening process and demonstrated significant inhibition of viral replication at specific concentrations. The study concluded that these compounds could be developed into antiviral agents .
Antimicrobial Screening
A comprehensive screening of antimicrobial activities was conducted using acetic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain concentrations exhibited bactericidal effects comparable to established antibiotics, suggesting their potential use in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for producing this compound with high purity?
The synthesis of purine derivatives like this compound typically involves alkylation at the 9-position of the purine core. A common approach is reacting 2,6-dichloropurine with 2-methylbutyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Subsequent thiolation at the 6-position can be achieved using thiourea or sodium hydrosulfide, followed by acetic acid coupling via nucleophilic substitution. Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Key for verifying substitution patterns. The 2-amino group on the purine ring typically resonates at δ 6.8–7.2 ppm (1H), while the 2-methylbutyl chain shows signals at δ 0.8–1.5 ppm (CH₃) and δ 2.2–2.6 ppm (CH₂ adjacent to sulfur) .
- High-Resolution Mass Spectrometry (HRMS) : Essential for confirming molecular ion peaks (e.g., [M+H]+) and isotopic patterns. Expected m/z for C₁₃H₂₀N₆O₂S is 332.1325 .
- FT-IR : The thioether bond (C-S) appears at 600–700 cm⁻¹, and the carboxylic acid (COOH) shows broad O-H stretches at 2500–3000 cm⁻¹ .
Q. How can solubility and log P be experimentally determined for bioavailability studies?
- Shake-Flask Method : Measure solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at λmax (~260 nm for purines) .
- HPLC-Based log P : Use a reverse-phase C18 column with a water/acetonitrile gradient. Compare retention times against standards with known log P values .
- Computational Tools : Software like ACD/Labs or MOE can predict log P (expected range: 1.5–2.5) based on fragment contributions, aligning with Lipinski’s "rule of five" for drug-likeness .
Advanced Research Questions
Q. How does the 2-methylbutyl substituent impact binding to adenosine deaminase (ADA)?
The 2-methylbutyl group introduces steric hindrance that may reduce ADA-mediated deamination, a common metabolic pathway for purine analogs. To validate:
- Enzyme Assays : Incubate the compound with ADA (0.1–1.0 U/mL) in phosphate buffer (pH 7.4) at 37°C. Monitor substrate depletion via HPLC over 60 minutes. Compare kinetics (Km, Vmax) against unsubstituted purines .
- Docking Studies : Use AutoDock Vina to model interactions with ADA’s active site (PDB: 1VFL). The branched alkyl chain likely disrupts hydrogen bonding with residues like Glu217 and His238 .
Q. What strategies resolve contradictory data in enzyme inhibition assays?
- Control Experiments : Include known inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to validate assay conditions .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., aggregation at >50 µM) .
- Orthogonal Assays : Confirm inhibitory activity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out fluorescence/absorbance artifacts .
Q. How can synthetic yields be optimized while minimizing 8-substitution byproducts?
- Regioselective Alkylation : Use bulky bases (e.g., DBU) to favor N9-substitution over N7/N3. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Protection/Deprotection : Temporarily protect the 6-thio group as a disulfide (using H₂O₂) during alkylation, then reduce with DTT before acetic acid coupling .
Q. What computational models predict metabolic stability in hepatic microsomes?
- CYP450 Metabolism Prediction : Use Schrödinger’s BioLuminate to identify vulnerable sites (e.g., sulfur oxidation at the thioether group).
- MD Simulations : Run 100-ns trajectories to assess conformational flexibility impacting cytochrome P450 binding. Prioritize metabolites for LC-MS/MS validation .
Methodological Notes
- Data Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and characterization parameters (NMR solvent, probe temperature) per IUPAC guidelines .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50). Compare with structurally similar compounds (e.g., 9-heptylpurine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
